4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide
Overview
Description
4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrazole ring, and a thiocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable coupling reagent such as carbonyldiimidazole or dicyclohexylcarbodiimide.
Introduction of the Thiocarbonyl Group: The thiocarbonyl group is introduced by reacting the intermediate with a thiocarbonyl reagent such as thiophosgene or carbon disulfide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Purification: Use of purification techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1-piperidinecarboxamide: Similar structure but with a carboxamide group instead of a thiocarbonyl group.
4-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1-piperidinecarboxylate: Similar structure but with a carboxylate group instead of a thiocarbonyl group.
Uniqueness
4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide is unique due to the presence of the thiocarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-9-3-7-15(8-4-9)11(16)12-10-5-6-14(2)13-10/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHODZQDNAADTGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC2=NN(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390977 | |
Record name | 4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590351-64-7 | |
Record name | 4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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